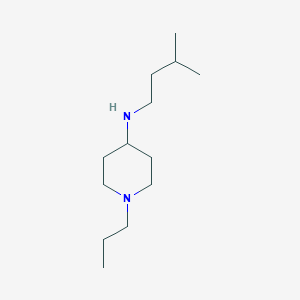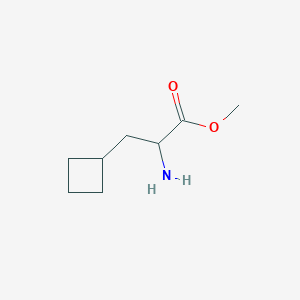
2-(3-Nitrophenoxy)ethane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Nitrophenoxy)ethane-1-thiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenoxy)ethane-1-thiol typically involves the reaction of 3-nitrophenol with ethylene sulfide. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Step 1: 3-Nitrophenol reacts with ethylene oxide in the presence of a base to form 2-(3-nitrophenoxy)ethanol.
Step 2: The resulting 2-(3-nitrophenoxy)ethanol is then treated with thiourea to introduce the thiol group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Nitrophenoxy)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol group to a disulfide.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can reduce the nitro group to an amine.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or sulfuric acid.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of 2-(3-aminophenoxy)ethane-1-thiol.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
2-(3-Nitrophenoxy)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate redox states in cells.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(3-Nitrophenoxy)ethane-1-thiol involves its thiol group, which can undergo nucleophilic reactions with electrophiles. The nitro group can also participate in redox reactions, influencing the compound’s reactivity. In biological systems, the thiol group can form disulfide bonds with cysteine residues in proteins, affecting protein structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Nitrophenoxy)ethane-1-thiol: Similar structure but with the nitro group in the para position.
2-(3-Nitrophenoxy)ethanol: Lacks the thiol group, affecting its reactivity and applications.
3-Nitrophenol: The parent compound without the ethane-1-thiol moiety.
Uniqueness
2-(3-Nitrophenoxy)ethane-1-thiol is unique due to the presence of both a thiol group and a nitro group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological molecules, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C8H9NO3S |
|---|---|
Poids moléculaire |
199.23 g/mol |
Nom IUPAC |
2-(3-nitrophenoxy)ethanethiol |
InChI |
InChI=1S/C8H9NO3S/c10-9(11)7-2-1-3-8(6-7)12-4-5-13/h1-3,6,13H,4-5H2 |
Clé InChI |
LSMSLTVSNBSDAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCS)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]propane-1-sulfonyl chloride](/img/structure/B13243913.png)

amine](/img/structure/B13243933.png)
![2-Methyl-4-[2-(4-phenylcyclohexylidene)hydrazin-1-yl]quinoline](/img/structure/B13243941.png)
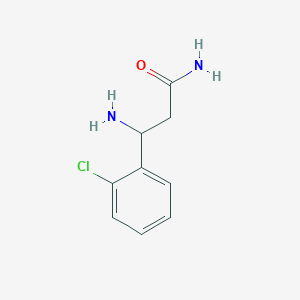
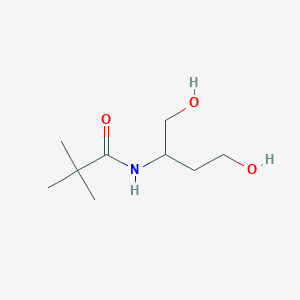

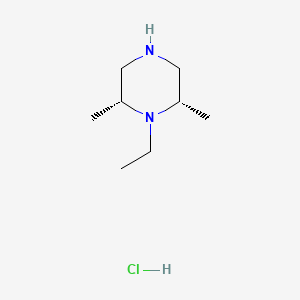
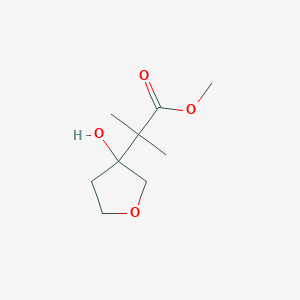
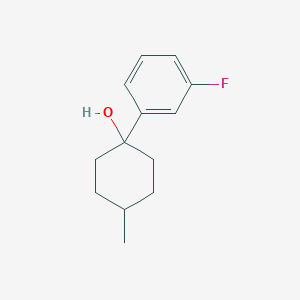
![1-[(2S)-Piperidin-2-yl]ethan-1-one](/img/structure/B13244003.png)

